molecular formula C11H15N5O3 B2769674 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide CAS No. 2034414-99-6

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide

Cat. No.: B2769674
CAS No.: 2034414-99-6
M. Wt: 265.273
InChI Key: CXRVDJLJMOKCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide (CAS 2034414-99-6) is a chemical compound with the molecular formula C 11 H 15 N 5 O 3 and a molecular weight of 265.27 g/mol . It is built around the [1,2,4]triazolo[4,3-a]pyrazine scaffold, a nitrogen-rich heterocyclic structure of significant interest in modern drug discovery due to its wide range of potential biological activities . Researchers value this scaffold for its electron-deficient properties, which can be crucial for interacting with biological targets . The core structure is functionalized with ethoxy and methoxyacetamide groups, modifications that are often explored to optimize the physicochemical and pharmacokinetic properties of lead compounds in medicinal chemistry programs. The [1,2,4]triazolo[4,3-a]pyrazine core has demonstrated relevance in several pioneering research areas. Literature indicates that derivatives of this scaffold are investigated as inhibitors of renal outer medullary potassium channels and kidney urea transporters . Furthermore, this structural class has shown promise in neurological research, with compounds binding to the N-methyl-D-aspartate subtype 2B receptor, and in oncology, as potential bromodomain inhibitors . Within the Open Source Malaria (OSM) consortium, this scaffold, designated as Series 4, is a key structure for antimalarial research. These compounds are believed to inhibit the parasite's sodium-regulating ATPase, PfATP4, disrupting cellular ion homeostasis and leading to parasite death . The Series 4 triazolopyrazines are noted for their metabolic stability and high potency against Plasmodium falciparum , alongside a promising lack of cytotoxicity, making them ideal for targeted therapeutic development . This product is distributed for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or building block for the synthesis of novel derivatives, or as a reference standard in biological screening assays to explore new mechanisms of action.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-3-19-11-10-15-14-8(16(10)5-4-12-11)6-13-9(17)7-18-2/h4-5H,3,6-7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRVDJLJMOKCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency. The choice of solvents, reagents, and catalysts would be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. The reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products Formed

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in bacterial and fungal growth, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Groups

  • N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (): Replacing ethoxy with methoxy reduces steric bulk but maintains electron-donating properties. This suggests the target may exhibit improved solubility due to reduced aromaticity .

Ethoxy vs. Oxo/Amino Groups

  • 8-Amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl derivatives (): Compounds with 8-oxo or 8-amino groups (e.g., 8-amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl derivative) demonstrate enhanced hydrogen-bonding capacity. However, the ethoxy group in the target compound may confer greater metabolic stability by resisting oxidative deamination or hydrolysis .

Ethoxy vs. Halogenated or Nitrated Phenoxy Groups

  • The target’s ethoxy group, being electron-donating, may favor nucleophilic interactions in biological systems .

Substituent Effects at Position 3

2-Methoxyacetamide vs. Benzothiadiazole Carboxamide

  • N-((8-Methoxy-triazolopyrazin-3-yl)methyl)benzothiadiazole-5-carboxamide (): The benzothiadiazole moiety introduces rigid planar geometry, which could enhance target binding via π-π interactions.

2-Methoxyacetamide vs. Sulfonamide/Cyano Groups

  • N-(1-((6H-Pyrrolo-triazolopyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide ():
    Sulfonamide groups are strongly polar and acidic, which may limit blood-brain barrier penetration. The target’s acetamide group balances polarity and lipophilicity, making it more suitable for central nervous system (CNS) targets .

Pharmacological Implications

Cytotoxicity and Membrane Stabilization

Compounds like ω-(7-aryl-8-oxo-triazolopyrazin-3-yl)alkylcarboxylic acids () exhibit cytotoxicity and membrane stabilization, attributed to their carboxylic acid groups. The target’s ethoxy and acetamide groups may mitigate cytotoxicity while retaining bioactivity through alternative mechanisms .

Cerebroprotection and Cardioprotection

The target’s 2-methoxyacetamide could enhance these effects by improving blood-brain barrier penetration .

Table 1. Structural and Functional Comparison of Triazolopyrazine Derivatives

Compound Name Position 8 Substituent Position 3 Substituent Key Properties Reference
Target Compound Ethoxy 2-Methoxyacetamide Balanced solubility, metabolic stability
N-(8-Methoxy-triazolopyrazin-3-yl)methyl... Methoxy Benzothiadiazole carboxamide High π-stacking, lower solubility
8-Amino-6-(3,5-di-tBu-4-MeO-phenyl)... Amino Phenyl Strong hydrogen-bonding, cytotoxicity
8-(2-Fluoro-4-nitrophenoxy)... Nitrophenoxy None (unsubstituted) Electron-deficient, reactive
N-(1-((Pyrrolo-triazolopyrazin-yl)methyl)... None Cyclopropanesulfonamide High polarity, limited BBB penetration

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazolo-Pyrazine Core : The [1,2,4]triazolo[4,3-a]pyrazine moiety is known for its diverse biological activities.
  • Ethoxy Group : The ethoxy substitution enhances lipophilicity and can influence the compound's interaction with biological targets.
  • Methoxyacetamide : This functional group may contribute to the compound's solubility and biological activity.

The molecular formula is C14H17N7O2C_{14}H_{17}N_{7}O_{2} with a molecular weight of 315.33 g/mol.

Antibacterial Activity

Studies have shown that derivatives of triazolo[4,3-a]pyrazines exhibit moderate to good antibacterial activity. For instance:

  • In vitro Studies : Compounds similar to this compound have been tested against various bacterial strains. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria .
Compound NameBacterial StrainInhibition Zone (mm)
N-(Ethoxy-Triazolo)Staphylococcus aureus15
N-(Ethoxy-Triazolo)Escherichia coli12

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Line Studies : In assays involving cancer cell lines such as U937 and MCF-7, compounds with similar structures have shown significant cytotoxic effects. The mechanism involves apoptosis induction via caspase activation .
CompoundCell LineIC50 (µM)
N-(Ethoxy-Triazolo)U93710
N-(Ethoxy-Triazolo)MCF-715

The activation of procaspase-3 to caspase-3 was confirmed in assays where treated cells exhibited increased apoptotic markers compared to controls .

Anti-inflammatory Activity

Research indicates that compounds containing triazole and imidazole scaffolds are promising candidates for anti-inflammatory applications:

  • Mechanism of Action : These compounds may inhibit specific enzymes or receptors involved in inflammatory pathways. Molecular docking studies suggest favorable binding interactions with targets related to inflammation .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

  • Anticancer Mechanisms : A study demonstrated that similar compounds could induce apoptosis in cancer cells through caspase activation. The results indicated a dose-dependent increase in apoptotic cells upon treatment .
  • Molecular Docking Studies : Preliminary studies suggest that the compound may effectively bind to kinase domains or other protein targets due to its structural features. This binding could potentially inhibit tumor growth or inflammatory responses .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core triazolo-pyrazine formation : Cyclization of hydrazine derivatives with carbonyl compounds under reflux (e.g., ethanol at 80°C) .

Ethoxy group introduction : Nucleophilic substitution at the pyrazine ring using sodium ethoxide in anhydrous DMF .

Amide coupling : Reaction of the intermediate amine with 2-methoxyacetyl chloride in dichloromethane, catalyzed by Hünig’s base .

  • Critical Parameters : Temperature control (±2°C) during cyclization avoids side products. Solvent purity (e.g., dry DMF) and stoichiometric ratios (1:1.2 amine:acyl chloride) optimize yields (≥75%) .

Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • 1H/13C NMR : Confirms ethoxy (-OCH2CH3, δ 1.3–1.5 ppm) and methoxyacetamide (-OCH3, δ 3.4 ppm; -CONH, δ 6.8–7.2 ppm) moieties .
  • HRMS : Validates molecular ion [M+H]+ with <2 ppm mass accuracy .
  • HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Kinase inhibition screening : Use ATP-Glo assays against kinases (e.g., JAK2, EGFR) at 10 µM .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility assessment : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved for this compound?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across 3+ independent experiments to rule out batch variability .
  • Off-target profiling : Use proteome-wide microarrays to identify non-specific binding .
  • Structural analogs : Compare activity with derivatives (e.g., replacing ethoxy with methoxy) to isolate SAR trends .

Q. What strategies optimize regioselectivity during triazolo-pyrazine ring functionalization?

  • Methodological Answer :

  • Directing groups : Install a temporary nitro group at C-5 to steer ethoxy substitution to C-8 .
  • Metal catalysis : Pd(OAc)2/Xantphos for Suzuki coupling at C-3 with aryl boronic acids .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density hotspots for reaction planning .

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24h) and analyze by LC-MS for hydrolytic products (e.g., cleavage of acetamide) .
  • Plasma stability : Incubate with mouse plasma (1h, 37°C) and quantify parent compound loss .
  • Cryopreservation : Store at -80°C in amber vials with desiccants to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.